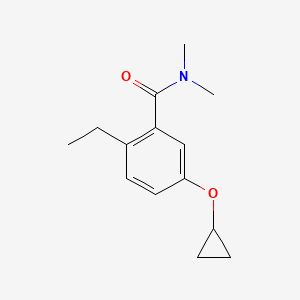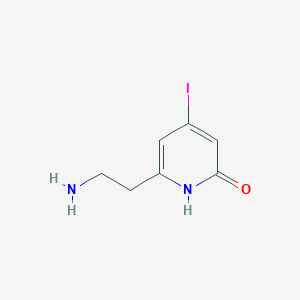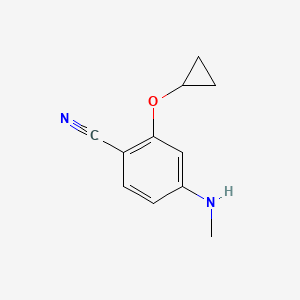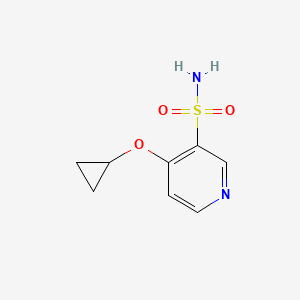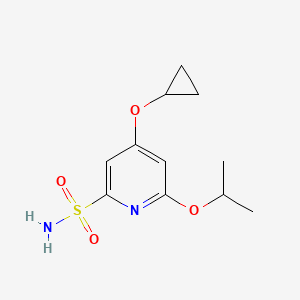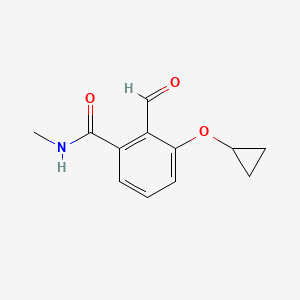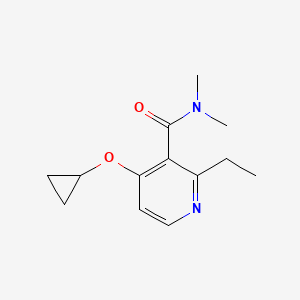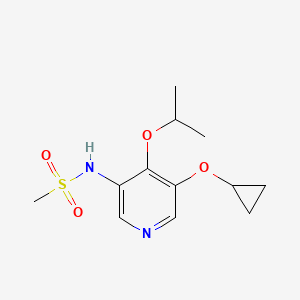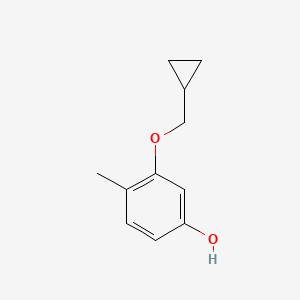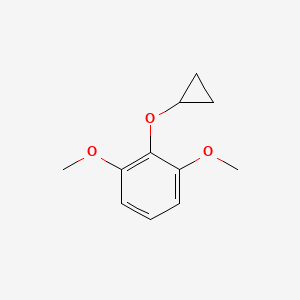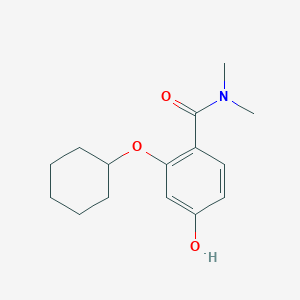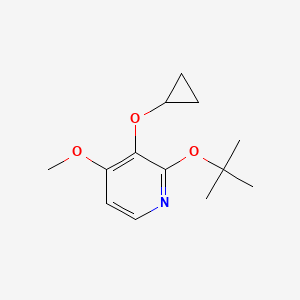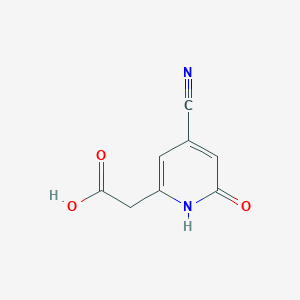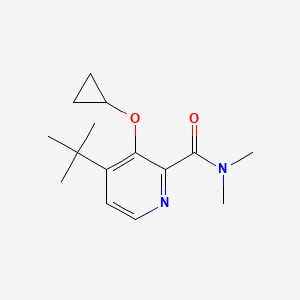
4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide is an organic compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is a derivative of picolinamide, characterized by the presence of a tert-butyl group, a cyclopropoxy group, and N,N-dimethyl substitutions. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide typically involves the reaction of picolinic acid derivatives with tert-butyl and cyclopropoxy substituents. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may involve steps such as esterification, amidation, and cyclization to achieve the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions: 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or tert-butyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
作用機序
The mechanism of action of 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
- 4-Tert-butyl-3-iodoheptane
- 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide
- 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide
Comparison: Compared to similar compounds, 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide is unique due to the presence of the picolinamide moiety, which imparts distinct chemical and biological properties. The cyclopropoxy group adds rigidity to the molecule, influencing its reactivity and interaction with biological targets. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s stability and solubility .
特性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
4-tert-butyl-3-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)11-8-9-16-12(14(18)17(4)5)13(11)19-10-6-7-10/h8-10H,6-7H2,1-5H3 |
InChIキー |
PNTSGYGJKWKSJD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=NC=C1)C(=O)N(C)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


